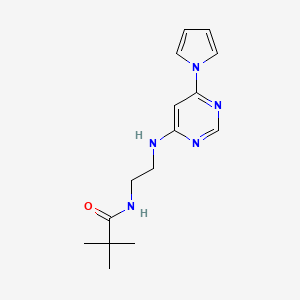![molecular formula C20H24N6O2 B2505561 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-61-6](/img/structure/B2505561.png)
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Serotonin Receptor Affinity and Antidepressant Potential
- Synthesis and Biological Evaluation : A study synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their affinity for serotonin receptors and their potential as antidepressant agents. One compound showed promising results as a potential antidepressant in animal models (Zagórska et al., 2016).
- Anxiolytic and Antidepressant Activities : Another study synthesized N-8-arylpiperazinylpropyl derivatives, showing potential anxiolytic and antidepressant activities in animal models. This highlights the compound's potential in developing new treatments for affective disorders (Zagórska et al., 2009).
Phosphodiesterase Inhibition
- Inhibitory Potencies for Phosphodiesterases : A study focused on derivatives of imidazo[2,1-f]purines and their inhibitory effects on phosphodiesterases, exploring the structural features responsible for receptor and enzyme activity. This has implications for developing treatments that target these enzymes (Zagórska et al., 2016).
Receptor Affinity and Molecular Docking Studies
- Molecular Docking and Receptor Studies : Research involving arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones examined their affinity for serotoninergic and dopaminergic receptors, offering insights into receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 (Zagórska et al., 2015).
Metabolic Stability and Cell Permeability
- Metabolic Stability and Permeability : A study on the metabolic stability and cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives showed drug-likeness properties, metabolic stability, and high intestinal absorption, important for pharmacokinetic profiling (Zagórska et al., 2018).
Antagonistic Activity on Adenosine Receptors
- Adenosine Receptor Antagonists : Research identified potent and selective A3 adenosine receptor antagonists among synthesized imidazo[2,1-f]purine-2,4-diones, suggesting their use in targeting adenosine receptors (Baraldi et al., 2005).
Serotonin Transporter Activity
- Serotonin Transporter Affinity : A study evaluated the affinity of arylpiperazinylalkyl derivatives for the serotonin transporter, contributing to the understanding of their pharmacological properties (Zagórska et al., 2011).
Safety Profile and Antidepressant Activity
- Safety Profile and Antidepressant Effects : An investigation into the safety profile and antidepressant-like activity of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives provided insights into their potential as safe antidepressant agents (Partyka et al., 2020).
Propriétés
IUPAC Name |
6-(2-aminophenyl)-2-butyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-10-8-7-9-14(15)21/h7-10H,5-6,11,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOGFBOSZYNIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)
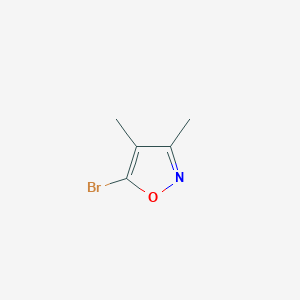
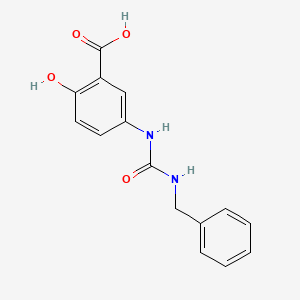
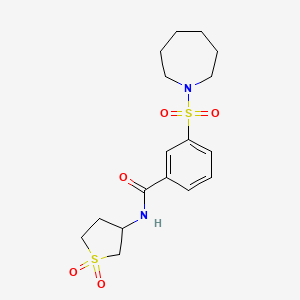

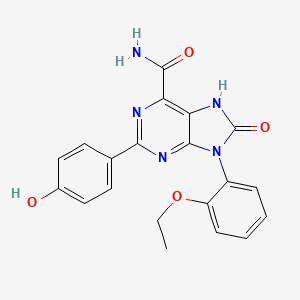
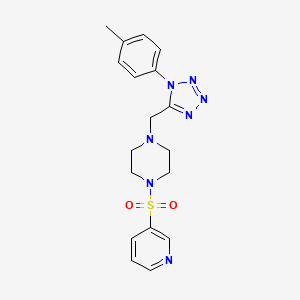
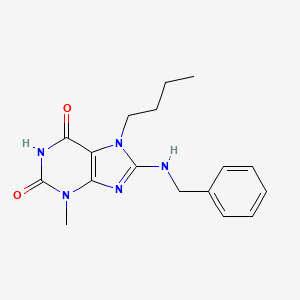
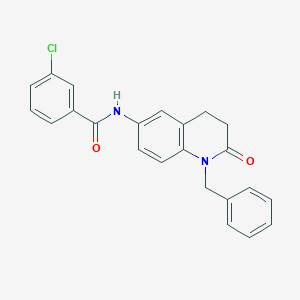

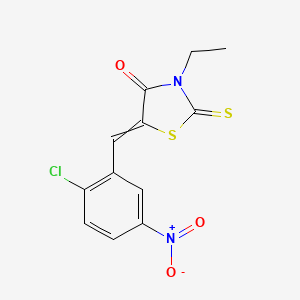
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)
